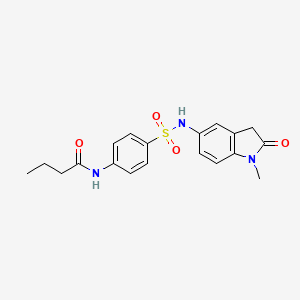

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide

説明

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is a sulfonamide derivative featuring a 1-methyl-2-oxoindolin-5-yl group linked to a sulfamoyl moiety, which is further attached to a phenyl ring substituted with a butyramide side chain. Its structure combines a heterocyclic indolinone core with a flexible aliphatic chain, balancing lipophilicity and hydrogen-bonding capacity for target engagement.

特性

IUPAC Name |

N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-3-4-18(23)20-14-5-8-16(9-6-14)27(25,26)21-15-7-10-17-13(11-15)12-19(24)22(17)2/h5-11,21H,3-4,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAAMGSNGNSFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of isatin with an appropriate amine to form the indole core. This is followed by sulfonation and subsequent coupling with a butyramide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the indole core or the sulfamoyl group.

Reduction: Typically targets the carbonyl groups within the compound.

Substitution: Commonly involves the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

科学的研究の応用

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes

作用機序

The mechanism of action of N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets. The indole derivative can bind to enzymes or receptors, modulating their activity. This can lead to the inhibition of certain pathways, such as those involved in cell proliferation or inflammation .

類似化合物との比較

Variations in Acyl Chain Length

Compounds with structurally similar sulfamoyl-phenyl backbones but differing in acyl chain lengths (e.g., butyramide vs. pentanamide) have been synthesized and characterized. Key data from (Molecules, 2013) are summarized below:

Key Observations :

- Yield: No clear trend with chain length, but yields remain moderate (45–51%).

- Melting Point : Decreases with longer acyl chains (e.g., 180°C for butyramide vs. 142°C for hexanamide), likely due to reduced crystallinity.

- Optical Activity : Higher [α]D values for longer chains (e.g., +6.4° for hexanamide), suggesting conformational flexibility influences chirality.

Heterocyclic Sulfamoyl Modifications

The sulfamoyl group’s heterocyclic substituent significantly impacts physicochemical properties. Comparisons with analogs from and (Journal of Engineering and Applied Sciences, 2019):

Key Observations :

- Molecular Weight : Pyridin-2-yl and isoxazole derivatives (493.53 g/mol) are heavier than the target compound (386.45 g/mol), likely due to bulkier substituents.

- Yield : Pyridin-2-yl analogs show higher yields (83%) compared to thiazole derivatives (58%), possibly due to steric hindrance during synthesis.

- Biological Relevance: Isoxazole and thiazole groups (as in CF3 and CF4) are known to enhance antimicrobial activity in sulfonamides , though the target compound’s activity remains uncharacterized in the provided evidence.

Structural-Activity Relationships (SAR)

- Acyl Chain Flexibility : Longer chains (e.g., hexanamide) may improve membrane permeability but reduce target specificity due to increased hydrophobicity .

- Heterocyclic Influence : Bulky groups like 1-methyl-2-oxoindolin-5-yl may enhance binding to aromatic pockets in enzymes, whereas smaller heterocycles (e.g., isoxazole) could improve solubility .

生物活性

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is a synthetic compound that belongs to the class of aminobenzenesulfonamides, featuring a complex structure that includes an indole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Chemical Structure and Synthesis

The compound can be synthesized through several chemical reactions involving the indole derivative and sulfamoyl chloride. The general synthetic route includes:

- Formation of the Indole Moiety : The indole nucleus is typically synthesized via Fischer indole synthesis.

- Introduction of the Sulfamoyl Group : This is achieved by reacting the indole derivative with sulfamoyl chloride in the presence of a base.

- Acetylation : The final step involves acetylation to form the complete structure of this compound.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies using the carrageenan-induced rat paw edema model have shown promising results for related indole derivatives. The anti-inflammatory activity is often compared to standard drugs such as indomethacin.

| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |

|---|---|---|---|

| C-1 | 30 | 3.28 ± 0.28 | 58.24 |

| C-2 | 30 | 2.48 ± 0.23 | 56.48 |

| C-3 | 30 | 3.46 ± 0.22 | 51.16 |

| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |

The data suggest that specific substitutions on the indole ring can enhance anti-inflammatory activity, indicating a structure-activity relationship (SAR) that warrants further investigation .

Anticancer Potential

The indole moiety is known for its role in various anticancer activities. Compounds derived from indole have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research has demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antiviral Properties

Indole derivatives have also been studied for their antiviral properties, particularly against viral infections such as HIV and hepatitis C virus (HCV). The mechanism often involves inhibition of viral entry or replication, highlighting the versatility of this compound class in addressing infectious diseases .

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to this compound:

- Anti-inflammatory Studies : A study using various indole derivatives showed that specific modifications could significantly enhance anti-inflammatory responses in animal models.

- Cytotoxicity Assays : Research on similar compounds demonstrated effective cytotoxicity against breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could modulate key signaling pathways involved in inflammation and cancer progression, providing insights into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。